1-Methyl-2,3-dihydro-1h-indene-4,7-diol
Description
Structure
3D Structure
Properties
CAS No. |
19660-85-6 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-methyl-2,3-dihydro-1H-indene-4,7-diol |
InChI |
InChI=1S/C10H12O2/c1-6-2-3-7-8(11)4-5-9(12)10(6)7/h4-6,11-12H,2-3H2,1H3 |
InChI Key |
IYHCRXBWKIDLGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C=CC(=C12)O)O |
Origin of Product |
United States |
Advanced Retrosynthetic Analysis and Novel Synthetic Methodologies for 1 Methyl 2,3 Dihydro 1h Indene 4,7 Diol
Strategic Disconnections and Precursor Identification for the Indane Core Synthesis
The core structure of the target molecule is the 1-methyl-indane skeleton. A primary retrosynthetic disconnection involves the bond between the aromatic ring and the five-membered ring, which is typically formed in the final stages of the core synthesis. This leads to a substituted benzene (B151609) derivative with a side chain that can be cyclized.
Another key disconnection is made at the C1-methyl bond, suggesting that the methyl group can be introduced onto a pre-formed indanone intermediate. Further disconnection of the indane ring itself reveals acyclic precursors, such as a suitably substituted aromatic compound with a three-carbon chain. The identification of precursors is a crucial step that relies on recognizing patterns of reactivity and available starting materials. berkeley.edu
Cyclization Reactions in Indane Ring System Formation
The formation of the indane ring system is a pivotal step in the synthesis. Various cyclization strategies can be employed to construct the five-membered ring fused to the benzene ring.
Friedel-Crafts Type Cyclizations for Indanone Intermediates
A classic and effective method for forming the indane core is through an intramolecular Friedel-Crafts acylation. This reaction typically involves a 3-arylpropanoic acid or its corresponding acyl chloride. In the presence of a strong Lewis acid or a Brønsted acid, the acyl group attacks the aromatic ring to form an indanone intermediate. The indanone can then be reduced to the indane skeleton.
For the synthesis of the target molecule, a potential precursor would be 3-(2,5-dimethoxyphenyl)butanoic acid. Cyclization would yield 4,7-dimethoxy-1-methyl-indan-1-one, which contains the required carbon skeleton and oxygenation pattern for subsequent conversion to the diol.
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| AlCl₃ | Anhydrous, often in nitrobenzene (B124822) or CS₂ | High reactivity, effective for deactivated rings | Can lead to side reactions, requires stoichiometric amounts |
| Polyphosphoric Acid (PPA) | High temperatures (100-200 °C) | Strong dehydrating agent, acts as both catalyst and solvent | Harsh conditions, difficult to remove |
| Eaton's Reagent (P₂O₅ in MsOH) | Milder than PPA, often at room temperature to 80 °C | High yields, cleaner reactions | Corrosive, moisture sensitive |
| Triflic Acid (TfOH) | Catalytic amounts, often in chlorinated solvents | Very strong acid, highly efficient | Expensive, corrosive |
Palladium-Catalyzed Carbocyclization Approaches
Modern synthetic methods often utilize transition metal catalysis. Palladium-catalyzed intramolecular C-H alkylation represents a powerful strategy for indane synthesis. organic-chemistry.org This approach can involve the cyclization of an aryl halide bearing an appropriately positioned alkenyl or alkyl side chain. For instance, an o-halophenyl derivative with a butenyl side chain could undergo an intramolecular Heck reaction to form a methyl-substituted indene (B144670), which can then be hydrogenated to the indane. These methods offer high functional group tolerance and can often be performed under milder conditions than traditional Friedel-Crafts reactions. organic-chemistry.org
Ring Contraction Reactions from Naphthalene (B1677914) Derivatives
An alternative, though less common, strategy involves the ring contraction of a naphthalene derivative. This can be achieved through oxidative cleavage of one of the aromatic rings of a substituted dihydronaphthalene. For example, ozonolysis of a suitably substituted tetralone, followed by further transformations, could yield a precursor that can be cyclized to form the indanone core. While potentially more complex, this approach can provide access to substitution patterns that are difficult to achieve through other means.
Stereoselective Introduction of the Methyl Group at C-1
Introducing the methyl group at the C-1 position in a stereoselective manner is a significant challenge. If the synthesis proceeds through an indanone intermediate, the prochiral ketone can be subjected to asymmetric reactions.
One approach is the asymmetric hydrogenation of an exocyclic double bond at the C-1 position. The indanone can be converted to a 1-methyleneindane (B3023091) derivative, which is then hydrogenated using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, to yield one enantiomer of the 1-methylindane preferentially.
Alternatively, the indanone itself can be alkylated using a methylating agent in the presence of a chiral auxiliary or a chiral phase-transfer catalyst. Another method involves the stereoselective reduction of a 1-methyl-1-indenone.
Table 2: Methods for Stereoselective Methyl Group Introduction
| Method | Reagents/Catalyst | Expected Outcome |
| Asymmetric Hydrogenation | 1-Methyleneindane, H₂, Chiral Rh/Ir catalyst (e.g., with BINAP) | Enantioenriched 1-methylindane |
| Chiral Auxiliary Alkylation | Indanone-derived enamine/imine with a chiral amine, MeI | Diastereoselective methylation, subsequent removal of auxiliary |
| Asymmetric Reduction | 1-Methyl-1-indenone, Chiral reducing agent (e.g., CBS reagent) | Enantioenriched 1-methyl-indan-1-ol |
Selective Functionalization Strategies for Diol Moieties at C-4 and C-7
The final key step in the synthesis is the introduction of the hydroxyl groups at the C-4 and C-7 positions. If the synthesis starts with a precursor already containing methoxy (B1213986) groups at these positions, such as 2,5-dimethoxybenzaldehyde, the final step would be the deprotection of these methyl ethers. Reagents like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers to yield the corresponding phenols.
If the aromatic ring is not pre-functionalized, directed ortho-metalation (DoM) can be a powerful strategy. Starting from a 1-methylindane with a directing group on the aromatic ring, sequential lithiation and reaction with an electrophilic oxygen source (e.g., N-fluorobenzenesulfonimide) could install the hydroxyl groups. However, achieving selectivity between the C-4 and C-7 positions would be a significant challenge and would depend heavily on the directing group and reaction conditions.
Another approach involves the Baeyer-Villiger oxidation of a suitably substituted indanone. For example, oxidation of a 4- or 7-acetyl-1-methylindanone would yield an acetate (B1210297) group, which can then be hydrolyzed to the desired hydroxyl group. This would require the synthesis of the specifically substituted indanone precursor.
Regioselective Hydroxylation Techniques
A crucial step in the synthesis of 1-Methyl-2,3-dihydro-1H-indene-4,7-diol is the regioselective introduction of the two hydroxyl groups in an ortho relationship on the aromatic ring of a 1-methyl-2,3-dihydro-1H-indene precursor. Several methods can be envisioned for this transformation, each with its own set of advantages and challenges.
One approach involves the dihydroxylation of an appropriately substituted indene. For instance, a precursor such as 1-methyl-2,3-dihydro-1H-indene could be subjected to oxidation. However, direct dihydroxylation of the aromatic ring with high regioselectivity is notoriously difficult. More controlled methods often proceed through intermediates. A potential strategy could involve the introduction of directing groups to guide the hydroxylation to the desired positions.
Alternatively, the synthesis could start with a precursor that already contains oxygen functionalities that can be converted to hydroxyl groups. For example, a Friedel-Crafts acylation of a dimethoxybenzene derivative could be a viable starting point, followed by the formation of the indane ring and subsequent demethylation to reveal the diol.
Enzymatic hydroxylation offers a promising avenue for achieving high regioselectivity. nih.gov Engineered cytochrome P450 monooxygenases have demonstrated the ability to perform regioselective hydroxylations on aromatic compounds. nih.gov A hypothetical enzymatic approach could involve the screening of a library of monooxygenases for activity towards a 1-methyl-2,3-dihydro-1H-indene substrate to selectively introduce the hydroxyl groups at the 4 and 7 positions.
Protection and Deprotection Group Chemistry for Ortho-Diols
In a multi-step synthesis of this compound, the protection of the reactive ortho-diol functionality is often necessary to prevent unwanted side reactions during subsequent transformations. wikipedia.org The choice of protecting group is critical and depends on the stability of the group to the reaction conditions of the following steps and the ease of its selective removal. wikipedia.org
For 1,2-diols, cyclic acetals and ketals are common and effective protecting groups. chem-station.com These are typically formed by the reaction of the diol with an aldehyde or a ketone under acidic conditions. organic-chemistry.org
| Protecting Group | Reagents for Protection | Conditions for Deprotection | Stability |
| Isopropylidene acetal | Acetone, acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl, AcOH) | Stable to basic, reductive, and many oxidative conditions. |
| Benzylidene acetal | Benzaldehyde, acid catalyst (e.g., ZnCl2) | Mild aqueous acid, catalytic hydrogenation | Generally more stable than isopropylidene acetals. |
| Silyl (B83357) ethers (e.g., TBS) | TBSCl, imidazole | Fluoride sources (e.g., TBAF), acid | Offers tunable stability based on the silyl group. |
The isopropylidene and benzylidene acetals are particularly useful as they protect both hydroxyl groups simultaneously, forming a five-membered ring. Deprotection is typically achieved by hydrolysis in the presence of an acid. organic-chemistry.org The choice between them can be guided by the specific requirements of the synthetic route, with benzylidene acetals offering greater stability.
Chemoenzymatic Synthesis Approaches to Enantiopure Indane Diols
The synthesis of enantiopure this compound, where the methyl-bearing carbon is a stereocenter, can be effectively addressed using chemoenzymatic methods. These approaches combine the efficiency of chemical synthesis with the high selectivity of enzymatic transformations.
One common strategy is the kinetic resolution of a racemic mixture of a suitable precursor. For instance, a racemic mixture of a protected this compound could be subjected to enzymatic acylation using a lipase (B570770), such as Candida antarctica lipase B (CALB). rsc.org The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Another powerful chemoenzymatic approach is the asymmetric reduction of a prochiral ketone precursor. A suitably functionalized indanone could be stereoselectively reduced to the corresponding alcohol using an alcohol dehydrogenase. This enzymatic reduction often proceeds with high enantioselectivity, establishing the desired stereochemistry at the C1 position. Subsequent chemical steps would then be used to complete the synthesis of the target enantiopure diol. One-pot chemoenzymatic synthesis of chiral 1,3-diols has been reported, combining enantioselective aldol (B89426) reactions with enzymatic reduction, showcasing the potential for integrated chemoenzymatic processes. nih.govresearchgate.net
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. jocpr.com This involves considering factors such as atom economy, the use of less hazardous solvents, and the development of catalytic rather than stoichiometric processes. echemi.compaperpublications.org
Atom Economy: The ideal synthesis would have a high atom economy, meaning that a large proportion of the atoms from the starting materials are incorporated into the final product. echemi.com Reactions such as addition and cycloaddition are inherently more atom-economical than substitution and elimination reactions.
Solvent Selection: The choice of solvent is a key aspect of green chemistry. jocpr.com Traditional volatile organic compounds (VOCs) can be replaced with greener alternatives such as water, supercritical fluids, or bio-based solvents. jocpr.com Performing reactions in water, where possible, is highly desirable due to its non-toxic and non-flammable nature.
Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can replace stoichiometric reagents, leading to less waste. mdpi.com For the synthesis of the indane core, metal-catalyzed cyclization reactions could be employed. organic-chemistry.org The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled. echemi.com
A hypothetical "green" synthesis of this compound could involve an enzyme-catalyzed regioselective dihydroxylation of 1-methylindane in an aqueous medium, followed by protection and any further necessary transformations using catalytic methods and green solvents.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention of Waste | Designing synthetic routes to minimize byproducts. |
| Atom Economy | Utilizing reactions that maximize the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Using non-toxic reagents and intermediates. |
| Designing Safer Chemicals | The final product itself should ideally have low toxicity. |
| Safer Solvents and Auxiliaries | Employing water, supercritical CO2, or biodegradable solvents instead of hazardous organic solvents. jocpr.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. paperpublications.org |
| Use of Renewable Feedstocks | Starting from bio-based materials where feasible. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. mdpi.com |
| Design for Degradation | Designing the molecule to break down into benign products after its use. |
| Real-time analysis for Pollution Prevention | Monitoring the reaction in real-time to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Sophisticated Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 Methyl 2,3 Dihydro 1h Indene 4,7 Diol
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 1-Methyl-2,3-dihydro-1H-indene-4,7-diol, a suite of one-dimensional and two-dimensional NMR experiments is essential to assemble its molecular framework.
Two-dimensional (2D) NMR experiments are critical for mapping the complex network of covalent bonds and spatial relationships within the molecule. ipb.pt
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity within the five-membered aliphatic ring, showing correlations between the proton at C1 (H1), the two diastereotopic protons at C2 (H2a, H2b), and the two diastereotopic protons at C3 (H3a, H3b). It would also confirm the relationship between the two aromatic protons (H5 and H6).
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system. ipb.pt This would be particularly useful for the aliphatic portion of the molecule, where a cross-peak would be observed between H1 and the protons at C3, even though they are separated by four bonds, confirming they belong to the same isolated spin system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of all protonated carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful NMR techniques for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations for this molecule would include:
Correlations from the methyl protons (1-CH₃) to C1 and the aromatic quaternary carbon C1a.
Correlations from the aromatic protons (H5, H6) to the hydroxyl-bearing carbons (C4, C7) and other quaternary carbons, confirming the substitution pattern on the aromatic ring.
Correlations from the aliphatic protons (H1, H2, H3) to the aromatic quaternary carbons, linking the five-membered ring to the benzene (B151609) ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the relative stereochemistry. For instance, it could reveal spatial proximity between the methyl group protons and either H2a/H2b or the aromatic proton H5, depending on the molecule's preferred conformation, thereby helping to define the orientation of the methyl group relative to the rest of the structure.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)
| Position | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | CH | ~3.2 - 3.5 | ~35 - 40 | C2, C1a, C7a, 1-CH₃ |
| 2 | CH₂ | ~1.8 - 2.2 | ~30 - 35 | C1, C3, C1a |
| 3 | CH₂ | ~2.6 - 2.9 | ~28 - 33 | C2, C4, C3a |
| 4 | C-OH | - | ~140 - 145 | - |
| 5 | CH | ~6.4 - 6.6 | ~110 - 115 | C3a, C7, C4 |
| 6 | CH | ~6.4 - 6.6 | ~112 - 118 | C7a, C4, C5 |
| 7 | C-OH | - | ~142 - 148 | - |
| 1a | C | - | ~135 - 140 | - |
| 3a | C | - | ~138 - 142 | - |
| 7a | C | - | ~120 - 125 | - |
| 1-CH₃ | CH₃ | ~1.1 - 1.3 | ~20 - 25 | C1, C1a, C2 |
| 4-OH | OH | ~8.5 - 9.5 | - | C4, C3a, C5 |
| 7-OH | OH | ~8.5 - 9.5 | - | C7, C7a, C6 |
While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) spectroscopy offers insight into its structure in the crystalline phase. This technique is invaluable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can provide high-resolution spectra of the solid material, revealing distinct chemical shifts for carbon and other nuclei that reflect the specific packing environment in the crystal lattice. Any differences in spectra between batches would indicate the presence of different polymorphs.
The five-membered ring in the 2,3-dihydro-1H-indene system is not planar and can adopt various puckered conformations (envelope or twist forms). Dynamic NMR (DNMR) studies, conducted at variable temperatures, can be used to investigate the energetics of the interconversion between these conformers. At high temperatures, this ring-puckering may be rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, if the interconversion rate becomes slow enough, separate signals for the protons in different conformational environments may be observed. Analysis of the spectra at different temperatures allows for the calculation of the activation energy barrier for this conformational exchange.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm), HRMS can provide an unambiguous molecular formula.
Furthermore, analysis of the fragmentation patterns in the mass spectrum (often using techniques like tandem MS or MS/MS) provides valuable structural information that corroborates NMR data. The fragmentation of the parent ion is governed by the molecule's functional groups and structural motifs.
Expected Fragmentation Pathways:
Loss of a methyl radical (•CH₃): A common fragmentation for methyl-substituted compounds, leading to a prominent [M-15]⁺ peak.
Loss of water (H₂O): Dehydration involving one of the hydroxyl groups is a likely pathway, yielding an [M-18]⁺ ion.
Cleavage of the aliphatic ring: The five-membered ring can undergo fragmentation, leading to characteristic losses.
Retro-Diels-Alder (RDA) type reactions: Although less common for this specific ring system, RDA-like fragmentation of the aromatic ring could occur under certain ionization conditions.
Table 2: Expected HRMS Data for this compound
| Ion Formula | Calculated Exact Mass (Da) | Expected Fragment |
| [C₁₀H₁₂O₂]⁺ | 164.08373 | Molecular Ion [M]⁺ |
| [C₉H₉O₂]⁺ | 149.06026 | [M - CH₃]⁺ |
| [C₁₀H₁₀O]⁺ | 146.07316 | [M - H₂O]⁺ |
| [C₉H₇O]⁺ | 131.04969 | [M - CH₃ - H₂O]⁺ |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule. thermofisher.com These two techniques are complementary, as the selection rules governing them differ; some vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations. For this compound, the most characteristic absorption would be a strong, broad band in the 3600-3200 cm⁻¹ region, indicative of the O-H stretching from the two phenolic hydroxyl groups, which are likely involved in hydrogen bonding. Other key absorptions would include C-H stretches for both aromatic (3100-3000 cm⁻¹) and aliphatic (3000-2850 cm⁻¹) moieties, C=C stretching vibrations from the aromatic ring (1620-1550 cm⁻¹), and strong C-O stretching bands for the phenol (B47542) groups (~1250 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the aromatic ring are expected to produce strong signals. The C-C bonds of the aliphatic ring and the C-CH₃ bond would also be readily observable.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3600 - 3200 | Weak | Strong, Broad (IR) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Medium-Strong |
| Aromatic C=C Stretch | 1620 - 1550 | 1620 - 1550 | Strong |
| CH₂ Bend (Scissoring) | ~1470 | Weak | Medium (IR) |
| Phenolic C-O Stretch | ~1250 | Medium | Strong (IR) |
| Aromatic Ring Breathing | Weak | ~1000 | Strong (Raman) |
X-ray Crystallography for Absolute Configuration and Solid-State Architecture
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. mdpi.com Provided that a suitable single crystal of this compound can be grown, this technique can provide a definitive and highly precise structural model.
The analysis would yield:
Unambiguous Connectivity: Confirmation of the entire bonding framework.
Precise Molecular Geometry: Highly accurate measurements of all bond lengths, bond angles, and torsion angles.
Absolute Configuration: The molecule contains a stereocenter at the C1 position. X-ray analysis, particularly using anomalous dispersion methods, can determine its absolute configuration (R or S) without ambiguity.
Solid-State Conformation: It reveals the exact puckering of the five-membered ring and the orientation of the methyl group in the crystalline state.
Intermolecular Interactions: The crystal packing arrangement is revealed, showing how individual molecules interact with each other. For this diol, extensive intermolecular hydrogen bonding between the hydroxyl groups is expected to be a dominant feature of the crystal lattice, alongside potential π-stacking interactions between the aromatic rings. nih.gov
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 110 (for Monoclinic) |
| Z (Molecules/unit cell) | 4 |
| Key Interactions | Intermolecular O-H···O hydrogen bonds |
Chiroptical Spectroscopic Methods (Electronic Circular Dichroism, ECD) for Stereochemical Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample, which is a direct consequence of the three-dimensional arrangement of atoms around the stereocenter(s). nih.gov For this compound, which possesses a stereocenter at the C1 position, ECD spectroscopy would be the definitive method for assigning its (R) or (S) configuration.
The ECD spectrum is highly sensitive to the spatial arrangement of chromophores relative to the chiral center. In this compound, the dihydroxy-substituted benzene ring acts as the primary chromophore. The electronic transitions of this aromatic system, typically observed in the UV region, will give rise to characteristic ECD signals, known as Cotton effects. The sign and intensity of these Cotton effects are diagnostic of the absolute stereochemistry.
In a typical workflow, the experimental ECD spectrum of a purified sample of this compound would be recorded in a suitable solvent, such as methanol (B129727) or acetonitrile. Concurrently, theoretical ECD spectra for both the (R)- and (S)-enantiomers would be calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov These calculations would consider various possible conformations of the molecule to generate a Boltzmann-averaged theoretical spectrum that accurately represents the molecule in solution. nih.gov
The absolute configuration is then assigned by comparing the experimental spectrum with the calculated spectra. A good agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a confident assignment of the absolute configuration of the sample. For instance, a positive Cotton effect in the experimental spectrum at a specific wavelength that matches the predicted positive Cotton effect for the (R)-enantiomer would lead to the assignment of the (R)-configuration.
A hypothetical comparison of experimental and theoretical ECD data is presented below:
| Wavelength (nm) | Experimental ΔƐ | Calculated ΔƐ for (R)-enantiomer | Calculated ΔƐ for (S)-enantiomer |
| 290 | +2.5 | +2.8 | -2.8 |
| 260 | -1.8 | -2.0 | +2.0 |
| 235 | +4.1 | +4.5 | -4.5 |
| 215 | -3.2 | -3.5 | +3.5 |
Chromatographic Separation Techniques for Purification and Purity Assessment
Chromatographic techniques are indispensable for the isolation and purification of target compounds from reaction mixtures and for the subsequent assessment of their purity. labcompare.com For a polar molecule like this compound, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. warwick.ac.ukardena.com
Purification by Preparative HPLC:
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material. warwick.ac.ukthermofisher.com The goal is to isolate the compound of interest in high purity. labcompare.com Given the presence of two hydroxyl groups, this compound is expected to be a moderately polar compound. Therefore, a reversed-phase stationary phase, such as C18-silica, would be a suitable choice for its purification.
A typical preparative HPLC method would involve dissolving the crude product in a suitable solvent and injecting it onto the column. A gradient elution system, likely with a mobile phase consisting of water and an organic modifier like methanol or acetonitrile, would be employed to separate the target compound from impurities. labcompare.com Fractions of the eluent would be collected and analyzed (e.g., by analytical HPLC or TLC) to identify those containing the pure product.
Purity Assessment:
Once the compound has been purified, its chemical and enantiomeric purity must be rigorously assessed.
Chemical Purity: Analytical reversed-phase HPLC is the standard method for determining the chemical purity of a compound. nih.gov A high-resolution analytical column would be used to separate the purified this compound from any remaining impurities. The purity is typically determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area in the chromatogram. A purity level of >98% is often required for further studies.
Enantiomeric Purity: Since this compound is chiral, it is crucial to determine its enantiomeric purity, especially if a stereoselective synthesis was performed. This is achieved using chiral HPLC. csfarmacie.czchiralpedia.com This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation. chiralpedia.com Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.comresearchgate.netnih.gov The enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers.
A representative data table for the purity assessment of a synthesized batch of this compound is shown below:
| Analysis | Method | Result |
| Chemical Purity | Analytical RP-HPLC (C18 column, Water/Acetonitrile gradient, UV detection at 280 nm) | 99.2% |
| Enantiomeric Purity | Chiral HPLC (Chiral stationary phase, Hexane/Isopropanol isocratic, UV detection at 280 nm) | 98.5% ee |
Mechanistic Investigations of Chemical Transformations Involving 1 Methyl 2,3 Dihydro 1h Indene 4,7 Diol
Elucidation of Reaction Pathways and Transition States for Derivatization
The derivatization of 1-Methyl-2,3-dihydro-1H-indene-4,7-diol primarily involves reactions at the hydroxyl groups and the aromatic ring. Common derivatization reactions include etherification and esterification of the diol. Mechanistic studies, often supported by computational chemistry, can elucidate the pathways for these transformations.
For instance, the Williamson ether synthesis to form a diether derivative would proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction pathway would involve the deprotonation of the hydroxyl groups by a strong base to form a more nucleophilic phenoxide, followed by the attack of the phenoxide on an alkyl halide.
Computational modeling, such as Density Functional Theory (DFT), is instrumental in mapping these reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed. These calculations can reveal, for example, whether a reaction proceeds through a concerted mechanism, where bond breaking and formation occur simultaneously, or a stepwise mechanism involving discrete intermediates. nih.gov For more complex transformations, such as cycloadditions involving the aromatic core, computational studies can identify whether the reaction follows a concerted or stepwise diradical mechanism, providing insights into the pericyclic nature of the transformation. nih.gov
Table 1: Theoretical Energy Profile for a Hypothetical Derivatization Reaction
| Species | Relative Energy (kJ/mol) | Description |
| Reactants (Diol + Reagent) | 0 | Starting materials |
| Transition State 1 (TS1) | +85 | Energy barrier for the first step |
| Intermediate | -15 | A stable species formed after TS1 |
| Transition State 2 (TS2) | +60 | Energy barrier for the second step |
| Products | -50 | Final derivatized molecule |
Note: Data are hypothetical and for illustrative purposes.
Protonation Pattern and its Influence on Reactivity
The initial step in many acid-catalyzed reactions of this compound is the protonation of one of the hydroxyl groups. The oxygen atoms of the diol are the most basic sites in the molecule and are readily protonated by an acid to form an oxonium ion.
The protonation has a profound influence on the molecule's reactivity. It converts the hydroxyl group, which is a poor leaving group, into a water molecule, which is an excellent leaving group. This facilitates dehydration reactions or nucleophilic substitution at the aromatic ring, although the latter is generally difficult on an sp2-hybridized carbon. The formation of the oxonium ion also deactivates the aromatic ring towards electrophilic substitution due to the positive charge, which imparts a strong electron-withdrawing inductive effect. The specific hydroxyl group that is protonated first would depend on subtle electronic differences, though in a symmetric diol, protonation would be statistically distributed.
Electrophilic and Nucleophilic Reactivity of the Indane Core and Diol Functionalities
The chemical character of this compound is ambiphilic, meaning it possesses both nucleophilic and electrophilic properties.
Nucleophilic Character:
Aromatic Ring: The two hydroxyl groups are strong activating groups, donating electron density to the aromatic ring via resonance. This significantly increases the ring's nucleophilicity, making it highly susceptible to electrophilic aromatic substitution (EAS) reactions like halogenation, nitration, and Friedel-Crafts reactions. The positions ortho and para to the hydroxyl groups are particularly activated.
Diol Functionalities: The oxygen atoms of the hydroxyl groups have lone pairs of electrons, making them nucleophilic. They can attack a wide range of electrophiles, such as alkyl halides (in ether synthesis) and acyl chlorides (in ester synthesis).
Electrophilic Character:
The molecule itself is not strongly electrophilic. However, its derivatives can be. For example, upon oxidation to the corresponding quinone (1-methyl-2,3-dihydro-1H-indene-4,7-dione), the carbonyl carbons become electrophilic and can be attacked by nucleophiles.
In acid-catalyzed reactions, protonation of a hydroxyl group can lead to the formation of a carbocation intermediate if water leaves, creating a potent electrophilic center.
The concept of global electrophilicity and nucleophilicity indices can be used to quantify these properties. nih.gov A high nucleophilicity index (N) and a low electrophilicity index (ω) would classify the diol as a strong nucleophile. nih.gov
Oxidative and Reductive Transformations of the Diol System
The diol system of this compound is analogous to hydroquinone (B1673460), making it readily susceptible to oxidation.
Oxidative Transformations: The primary oxidative transformation is the conversion of the 4,7-diol to the corresponding 1-methyl-2,3-dihydro-1H-indene-4,7-dione. This two-electron, two-proton oxidation can be achieved with a variety of mild oxidizing agents. This transformation is often reversible. The mechanism typically involves the stepwise loss of a proton and an electron.
Table 2: Common Reagents for Oxidation of Hydroquinones
| Oxidizing Agent | Typical Conditions |
| Potassium dichromate (K2Cr2O7) | Acidic solution (e.g., H2SO4) |
| Silver(I) oxide (Ag2O) | Anhydrous ether or benzene (B151609) |
| Fremy's salt (Potassium nitrosodisulfonate) | Aqueous solution, phosphate (B84403) buffer |
| Air/Oxygen | Basic conditions, sometimes catalyzed |
Reductive Transformations: The corresponding quinone can be reduced back to the hydroquinone diol. This is a fundamental reaction in the chemistry of quinones. Common reducing agents include sodium borohydride (B1222165) (NaBH4), tin(II) chloride (SnCl2) in hydrochloric acid, and catalytic hydrogenation (H2/Pd, Pt, or Ni). The reduction of the aromatic ring itself is more difficult and requires harsh conditions, such as high-pressure hydrogenation or a Birch reduction.
Catalytic Pathways for Functional Group Interconversions
Catalysis plays a vital role in the efficient and selective interconversion of functional groups within the this compound framework. organic-chemistry.org
Acid Catalysis: Protic acids (e.g., H2SO4, TsOH) or Lewis acids (e.g., BF3·OEt2) can catalyze reactions such as esterification (Fischer esterification) with carboxylic acids or etherification with alcohols. The catalyst works by protonating the hydroxyl group or the carbonyl oxygen of the carboxylic acid, making the respective species more electrophilic.
Base Catalysis: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to deprotonate the phenolic hydroxyl groups, forming highly nucleophilic phenoxides. This is the key step in base-catalyzed ether synthesis (Williamson synthesis) or esterification with acyl halides.
Transition Metal Catalysis: For more advanced transformations, transition metal catalysts are employed. For instance, if the diol groups are converted into triflates (-OTf), they can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 and C7 positions. Ruthenium complexes have been reported to catalyze deamination of amines to alcohols, representing a potential, albeit unconventional, synthetic route. organic-chemistry.org
Theoretical and Computational Chemistry Studies on 1 Methyl 2,3 Dihydro 1h Indene 4,7 Diol
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-Methyl-2,3-dihydro-1H-indene-4,7-diol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed insights into molecular geometry and electronic structure.
DFT methods, particularly using hybrid functionals like B3LYP, are a common choice for balancing computational cost and accuracy. researchgate.netresearchgate.net These calculations are typically paired with a basis set, such as 6-31G* or larger, which describes the atomic orbitals. researchgate.net The output of these calculations is an optimized molecular geometry corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher levels of theory and can provide more accurate results, albeit at a greater computational expense. researchgate.net These calculations would refine the understanding of electron correlation effects within the molecule. The resulting optimized geometry provides a foundational dataset for further computational studies, including the prediction of spectroscopic properties and reaction mechanisms.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative DFT B3LYP/6-31G Data)*
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C(ar)-C(ar) | ~1.39 Å |
| C(ar)-O | ~1.36 Å | |
| C(aliphatic)-C(aliphatic) | ~1.54 Å | |
| C-H | ~1.09 Å | |
| O-H | ~0.96 Å | |
| Bond Angle | C-C-C (in benzene (B151609) ring) | ~120° |
| C-C-C (in cyclopentane (B165970) ring) | ~104-106° | |
| C-O-H | ~109° |
Conformational Analysis and Energy Minima Determination
The non-planar nature of the five-membered ring in the indane system means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule (conformers) and determine their relative energies.
The primary method involves a potential energy surface (PES) scan. By systematically rotating key dihedral angles—particularly within the dihydroindene's five-membered ring and around the C-O bonds of the hydroxyl groups—a map of energy versus geometry is created. Quantum chemical methods like DFT are used to calculate the energy of each conformation. researchgate.net
The results of a PES scan reveal the global energy minimum (the most stable conformer) and other local energy minima. The five-membered ring in dihydroindene typically adopts an "envelope" or "twisted" conformation. The orientation of the methyl group and the two hydroxyl groups, including the possibility of intramolecular hydrogen bonding between them, will significantly influence the relative stability of these conformers. Determining these low-energy structures is crucial for accurate predictions of spectroscopic data and reactivity.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational chemistry allows for the prediction of spectroscopic data, which can be used to interpret experimental spectra or to identify unknown compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors from first principles using DFT. modgraph.co.ukscielo.org.mx The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). scielo.org.mxliverpool.ac.uk Predictions for ¹H and ¹³C NMR chemical shifts can help in assigning peaks in experimentally obtained spectra.
IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) spectrum. These can be calculated by performing a frequency analysis on the optimized geometry of the molecule. researchgate.net The calculation yields a set of harmonic vibrational frequencies. Because these calculations often overestimate the true frequencies due to the neglect of anharmonicity and other factors, the results are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. These predicted frequencies can be assigned to specific molecular motions, such as O-H stretching, C-H stretching, or aromatic ring vibrations.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | 140-150 ppm | C4, C7 (Aromatic, bonded to -OH) |
| 115-125 ppm | C5, C6 (Aromatic) | ||
| 30-40 ppm | C2, C3 (Aliphatic) | ||
| 15-25 ppm | C1-Methyl | ||
| ¹H NMR | Chemical Shift (δ) | 6.5-7.0 ppm | Aromatic Protons |
| 4.5-5.5 ppm | Hydroxyl Protons (-OH) | ||
| 2.5-3.0 ppm | Methylene Protons (-CH₂) | ||
| 1.2-1.5 ppm | Methyl Protons (-CH₃) | ||
| IR | Frequency (ν) | ~3300-3500 cm⁻¹ | O-H Stretch |
| ~2900-3000 cm⁻¹ | C-H Stretch (Aliphatic) |
Reaction Mechanism Simulations and Transition State Characterization
Theoretical chemistry can be used to model the step-by-step pathway of a chemical reaction involving this compound. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them.
A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating a TS structure is a key part of reaction modeling. Algorithms are used to find these saddle points on the potential energy surface. Once a potential TS is located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
By calculating the energies of the reactants, transition states, and products, an energy profile for the reaction can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is directly related to the reaction rate. Such simulations could be applied, for example, to model the oxidation of the hydroxyl groups or electrophilic substitution on the aromatic ring.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules based on a classical force field.
For this compound, an MD simulation could be used to study its behavior in a solvent, such as water. The simulation would track the trajectory of the molecule and the surrounding solvent molecules over a period of nanoseconds or longer. This allows for the analysis of:
Solvation: How solvent molecules arrange themselves around the solute, particularly around the polar hydroxyl groups.
Conformational Dynamics: The transitions between different stable conformations of the molecule at a given temperature.
Intermolecular Interactions: The formation and breaking of hydrogen bonds between the diol and solvent molecules or between multiple diol molecules.
MD simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of a system.
Quantitative Structure-Activity Relationships (QSAR) for Molecular Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity or properties of a molecule based on its structural features, known as molecular descriptors. researchgate.net While often used in drug discovery, QSAR can also be applied to non-clinical applications such as predicting a molecule's interaction with materials.
For this compound, a QSAR model could be developed to predict its affinity for a specific surface, such as a polymer or a metal oxide. The process would involve:
Descriptor Calculation: A large number of numerical descriptors would be calculated for a set of indane derivatives. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Model Building: A training set of molecules with known experimental values for the property of interest (e.g., surface binding energy) is used to build a mathematical model. Statistical methods like multiple linear regression or machine learning algorithms are employed to find a correlation between the descriptors and the activity.
Model Validation: The model's predictive power is tested on an external set of molecules not used in the model-building process.
A validated QSAR model could then be used to predict the material interaction properties of this compound and guide the design of new molecules with enhanced or diminished affinity.
Analysis of Aromaticity and Electron Delocalization in the Indane System
The indane system contains a benzene ring, which is the source of its aromaticity. Aromaticity is a property of cyclic, planar, and conjugated systems with [4n+2] π-electrons that leads to enhanced stability. masterorganicchemistry.com The benzene portion of this compound fulfills these criteria (n=1, for 6 π-electrons).
Computational methods can quantify the degree of aromaticity and visualize electron delocalization.
Nucleus-Independent Chemical Shift (NICS): This is a popular method for assessing aromaticity. The magnetic shielding is calculated at a specific point, usually the center of the ring. A large negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electrons from filled bonding orbitals to empty anti-bonding orbitals. This can reveal the specific interactions that contribute to the delocalization within the π-system of the benzene ring.
Electron Localization Function (ELF): This function maps the electron localization in a molecule, providing a visual representation of bonding and lone pairs. In the benzene ring of the indane system, ELF would show delocalized basins of electron density above and below the plane of the ring.
These analyses would confirm the strong aromatic character of the six-membered ring and show minimal π-electron delocalization into the fused five-membered aliphatic ring. scielo.org.mx
Advanced Applications and Derivatization for Specialized Chemical Systems Excluding Clinical/biological, Dosage, Safety
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral diols are highly valued as intermediates and auxiliaries in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules. researchgate.netresearchgate.net The presence of a stereocenter at the C1 position of 1-Methyl-2,3-dihydro-1h-indene-4,7-diol makes it a promising candidate for use as a chiral building block. Enantiomerically pure forms of this diol could be instrumental in the synthesis of molecules with specific three-dimensional arrangements, which is crucial in fields like medicinal chemistry where the chirality of a molecule can determine its biological activity. nih.gov
The strategic placement of the methyl group and the hydroxyl groups on the indane scaffold can influence the stereochemical outcome of reactions. Chiral cyclic diols can be used to create a chiral environment that directs the approach of reagents to a substrate, leading to the preferential formation of one enantiomer over the other. mdpi.comnih.gov For instance, chiral diols derived from BINOL have been shown to be effective catalysts in a variety of enantioselective reactions, including allylborations and propargylations of ketones. nih.gov By analogy, enantiopure this compound could potentially be used to prepare chiral catalysts or auxiliaries for similar transformations.
Table 1: Potential Asymmetric Transformations Utilizing Chiral Diol Scaffolds
| Reaction Type | Role of Chiral Diol | Potential Outcome with this compound Analogs |
|---|---|---|
| Asymmetric Alkylation | Chiral Auxiliary | Control of stereochemistry in the formation of new carbon-carbon bonds. researchgate.net |
| Enantioselective Reduction | Chiral Ligand for Metal Catalysts | Synthesis of chiral alcohols from prochiral ketones. researchgate.net |
| Diels-Alder Reactions | Chiral Lewis Acid Catalyst Component | Formation of enantiomerically enriched cyclic compounds. mdpi.com |
Exploration in Materials Science
The diol functionality and the rigid indane core of this compound make it an interesting monomer for the synthesis of advanced materials.
Precursor for Advanced Polymers or Resins
Diols are fundamental building blocks for polyesters and polyurethanes through polycondensation reactions with dicarboxylic acids or diisocyanates, respectively. core.ac.uknih.govresearchgate.netresearchgate.net The incorporation of the rigid and bulky indane moiety from this compound into a polymer backbone is expected to impart unique thermal and mechanical properties. For example, the introduction of indane groups into polyimides has been shown to enhance their solubility and thermal stability. researchgate.net
The polycondensation of this compound with various dicarboxylic acids could lead to a new class of polyesters with potentially high glass transition temperatures and improved dimensional stability due to the rigidity of the indane unit. The chirality of the monomer could also lead to stereoregular polymers with specific properties.
Integration into Functional Organic Frameworks
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. researchgate.netcd-bioparticles.netrsc.org The diol groups of this compound could be functionalized, for example, by conversion to dicarboxylate groups, to serve as linkers in the synthesis of MOFs. The rigid and chiral nature of the indane backbone could be used to control the pore size and create a chiral environment within the framework, which is desirable for applications in enantioselective separations and catalysis. researchgate.netnih.gov
Components in Optoelectronic or Sensing Devices
The indane nucleus is a component of various molecules with interesting electronic and optical properties. nih.govnih.gov While the parent this compound is not inherently electronically active in a way that would make it a primary component in optoelectronic devices, it can serve as a scaffold for the attachment of photoactive or electroactive groups. The rigid framework could help in controlling the spatial arrangement of these chromophores, which is crucial for optimizing their electronic interactions and the performance of the resulting device. chemrxiv.orgresearchgate.netnih.gov Functionalization of the hydroxyl groups or the aromatic ring could lead to derivatives with applications as sensors or components in organic light-emitting diodes (OLEDs).
Ligand Design and Coordination Chemistry
The indenyl group, a close relative of the indane scaffold, is a well-established ligand in organometallic chemistry. wikipedia.org Transition metal complexes bearing indenyl ligands often exhibit enhanced catalytic activity, a phenomenon known as the "indenyl effect". rsc.org
Metal-Catalyzed Reactions Using Derived Ligands
This compound can be a precursor for the synthesis of novel chiral ligands for transition metal catalysis. The hydroxyl groups can be replaced by phosphine (B1218219) groups to create chiral phosphine ligands. beilstein-journals.orgnih.govnih.govresearchgate.net These ligands can then be coordinated to various transition metals, such as rhodium, palladium, or iridium, to form chiral catalysts for a wide range of asymmetric transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. researchgate.netnih.govaithor.comchiba-u.jpnih.gov
The chirality of the indane backbone in these ligands could provide excellent stereocontrol in the catalyzed reactions, leading to high enantioselectivities of the products. The specific steric and electronic properties of the ligand, which can be tuned by modifying the substituents on the indane ring or the phosphorus atoms, would influence the activity and selectivity of the catalyst.
Table 2: Potential Ligand Classes Derived from this compound
| Ligand Class | Synthetic Approach from Diol | Potential Metal Complexes | Potential Catalytic Applications |
|---|---|---|---|
| Chiral Diphosphines | Conversion of hydroxyls to phosphine groups | Rhodium, Iridium, Palladium | Asymmetric Hydrogenation, Hydroformylation |
| P,N-Ligands | Functionalization with one phosphine and one nitrogen-containing group | Palladium, Nickel, Copper | Asymmetric Cross-Coupling Reactions |
Applications in Chemosensors and Probes (Mechanism-focused, not biological effects)
The development of chemosensors and molecular probes based on the this compound scaffold hinges on the principles of molecular recognition and signal transduction. The core concept involves modifying the diol functionality to create a system that exhibits a measurable change in its photophysical properties upon binding to a specific analyte.
A prominent mechanism employed in the design of fluorescent probes is the donor-π-acceptor (D-π-A) architecture . mdpi.comnih.govmdpi.comnih.gov In such a system, the indane scaffold can be functionalized to act as part of the π-conjugated bridge. The hydroxyl groups of this compound are ideal points for the covalent attachment of both an electron-donating group (the donor) and an electron-accepting group (the acceptor). Upon excitation with light, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor through the indane π-system. nih.govnih.gov
The presence of a target analyte can modulate this ICT process, leading to a detectable change in the fluorescence emission. For instance, if the analyte binds to a recognition site incorporated into the sensor, it can alter the electron density of the donor or acceptor, thereby affecting the energy of the excited state and shifting the emission wavelength or changing the fluorescence intensity. researchgate.net This "turn-on" or "turn-off" response provides a clear signal for the presence of the analyte. researchgate.net The rigid nature of the indane backbone helps to maintain a well-defined spatial arrangement between the donor, acceptor, and recognition moieties, which can enhance the selectivity and sensitivity of the sensor.
Table 1: Design Parameters for Indane-Based D-π-A Chemosensors
| Parameter | Description | Role of this compound |
| Electron Donor | A functional group that can donate electron density to the π-system. | The diol groups can be etherified or esterified with moieties containing electron-rich atoms like nitrogen or oxygen. |
| π-Conjugated Bridge | The system of alternating single and double bonds that facilitates electron delocalization. | The aromatic ring of the indane scaffold forms the core of the π-bridge. |
| Electron Acceptor | A functional group that can withdraw electron density from the π-system. | The diol groups can be derivatized with electron-deficient groups such as nitro or cyano functionalities. |
| Recognition Moiety | A specific functional group designed to bind selectively to the target analyte. | Can be incorporated into either the donor or acceptor, or attached to another position on the indane ring. |
The sensing mechanism can also be based on other photophysical phenomena such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). researchgate.net In a PET-based sensor, the analyte can interact with a receptor unit, modulating the efficiency of electron transfer from the receptor to the fluorophore (the indane derivative), thereby "switching on" the fluorescence. mdpi.com For FRET-based systems, two different fluorophores could be attached to the indane scaffold, and the binding of an analyte could induce a conformational change that alters the distance between them, thus affecting the energy transfer efficiency.
Design of Molecular Switches and Motors based on the Indane Scaffold
The indane scaffold provides a robust and sterically defined platform for the construction of molecular switches and motors. researchgate.net These are molecules that can undergo reversible changes in their structure and properties in response to external stimuli such as light or chemical signals. core.ac.ukrug.nl
One approach to designing molecular switches based on the indane framework is to incorporate a photochromic unit, such as an azobenzene (B91143) group. mdpi.com By attaching an azobenzene moiety to the indane ring, a molecule can be created that undergoes a reversible trans-cis isomerization upon irradiation with light of specific wavelengths. mdpi.com The rigid indane unit can influence the photophysical properties and the switching behavior of the azobenzene. The two stable states of the switch (trans and cis) will have different geometries and dipole moments, which can be used to control other molecular processes. For example, the isomerization could alter the binding affinity of a receptor site on the molecule or trigger a change in the conformation of a larger assembly.
The indane scaffold is particularly well-suited for the design of overcrowded alkene-based molecular motors . chemistryviews.orgrsc.orgnih.gov In these systems, the indane moiety can function as the "stator" – the stationary part of the motor – while another molecular fragment acts as the "rotor". nih.govacs.org The two parts are connected by a central double bond, and the steric hindrance between the stator and rotor creates a helical shape.
The unidirectional rotation of these motors is a four-step process involving two photochemical isomerizations and two thermal helix inversions. rsc.org Light provides the energy for the isomerization around the central double bond, which forces the rotor to move relative to the stator. The subsequent thermal step involves a conformational change that prevents the rotor from moving back in the opposite direction, thus ensuring unidirectional rotation. The design of the indane stator is crucial for controlling the rotational speed and efficiency of the motor. The methyl group and the hydroxyl groups on the this compound scaffold can be modified to tune the steric interactions with the rotor and thereby influence the energy barriers for the thermal steps. rsc.org
Table 2: Components of an Indane-Based Molecular Motor
| Component | Function | Role of this compound |
| Stator | The stationary part of the molecular motor. | The rigid this compound framework provides a stable platform for the stator. |
| Rotor | The rotating part of the molecular motor. | A separate molecular fragment connected to the stator via a central double bond. |
| Axle | The central double bond that connects the stator and rotor and allows for rotation. | Formed by a chemical reaction that couples the indane-based stator with the rotor precursor. |
| Stereogenic Center | A chiral center that dictates the directionality of the rotation. | The methyl group at the 1-position of the indane ring can serve as a stereogenic center. |
The hydroxyl groups of this compound offer valuable opportunities for derivatization in the context of molecular motors. They can be used as attachment points to integrate the motor into larger systems, such as polymers or surfaces, or to introduce additional functional groups that can modulate the motor's properties. For instance, attaching bulky groups to the hydroxyl positions could further increase the steric hindrance and affect the rate of thermal isomerization.
Future Research Directions and Unexplored Avenues for 1 Methyl 2,3 Dihydro 1h Indene 4,7 Diol
Development of Cascade Reactions for Complex Indane Architectures
Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient approach to the synthesis of complex molecular architectures from simple starting materials in a single operation. This strategy is particularly appealing for the construction of substituted indane frameworks, which are prevalent in pharmaceuticals and natural products. rsc.orgrsc.org Future research could focus on developing novel cascade sequences to access intricate derivatives of 1-methyl-2,3-dihydro-1H-indene-4,7-diol.
One hypothetical approach could involve a catalyzed reaction between a suitably substituted nitrobenzyl bromide and an alpha,beta-unsaturated aldehyde. rsc.org This N-heterocyclic carbene (NHC)-catalyzed cascade could proceed through a series of Michael additions and cyclization steps to rapidly assemble the multi-substituted indane core. Such a strategy would not only be atom-economical but could also allow for the introduction of various functional groups, leading to a library of novel indane derivatives.
A potential area of exploration is the substrate-controlled divergent synthesis, where slight modifications to the starting materials or reaction conditions could lead to different, yet structurally complex, indane or indene (B144670) products. researchgate.net For instance, the reaction of enone-tethered aldehydes with indoles in the presence of a catalyst could be adapted to produce indane derivatives with diverse substitution patterns.
| Entry | Aldehyde Component | Nitroalkene Component | Catalyst | Solvent | Yield (%) |
| 1 | 2-bromo-5-methoxybenzaldehyde | 1-nitroprop-1-ene | NHC-1 | Toluene | 75 |
| 2 | 2-bromo-4,5-dimethoxybenzaldehyde | 1-nitroprop-1-ene | NHC-1 | Toluene | 82 |
| 3 | 2-bromo-5-methoxybenzaldehyde | 2-nitrobut-2-ene | NHC-2 | THF | 68 |
| 4 | 2-bromo-4,5-dimethoxybenzaldehyde | 2-nitrobut-2-ene | NHC-2 | THF | 71 |
Table 1. Hypothetical results for the development of a cascade reaction to synthesize functionalized indane architectures related to this compound.
Investigation of Supramolecular Assembly and Host-Guest Chemistry
The hydroquinone (B1673460) moiety of this compound presents a fascinating opportunity to explore its supramolecular chemistry. Hydroquinones are known to form extensive hydrogen-bonding networks, leading to the formation of well-defined supramolecular assemblies. researchgate.nettaylorfrancis.com The diol functionality, coupled with the rigid indane scaffold, could direct the formation of unique crystal structures with potential applications in materials science.
Furthermore, the electron-rich aromatic ring and the hydroxyl groups make this compound a candidate for host-guest chemistry. wikipedia.org It could potentially act as a host for electron-deficient guest molecules through charge-transfer interactions or hydrogen bonding. Conversely, the cavity-like shape of the indane ring might allow it to be encapsulated as a guest within larger host molecules such as cyclodextrins or calixarenes, potentially modifying its solubility and reactivity. nih.gov
Research in this area would involve the co-crystallization of this compound with a variety of potential guest molecules and the characterization of the resulting complexes using techniques such as X-ray crystallography and NMR spectroscopy. Understanding these non-covalent interactions is crucial for the rational design of new materials with tailored properties. researchgate.netrsc.org
| Guest Molecule | Potential Interaction Type | Host/Guest Ratio | Solvent for Crystallization |
| 1,4-Dinitrobenzene | Charge-transfer, Hydrogen bonding | 1:1 | Acetonitrile |
| Tetracyanoethylene | Charge-transfer | 1:1 | Dichloromethane |
| Pyridine | Hydrogen bonding | 1:2 | Methanol (B129727) |
| Benzoic Acid | Hydrogen bonding | 1:2 | Ethanol |
Table 2. Potential host-guest complexes involving this compound as the host molecule.
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction
Recent advances in artificial intelligence (AI) and machine learning are revolutionizing the field of organic synthesis. Retrosynthesis prediction tools, powered by sophisticated algorithms, can now propose novel and efficient synthetic routes to complex target molecules. The application of these computational methods to this compound could uncover synthetic pathways that are superior to traditional methods in terms of step count, cost, and environmental impact.
| Step | Traditional Route | AI-Predicted Route |
| 1 | Friedel-Crafts acylation of hydroquinone dimethyl ether | Asymmetric [3+2] cycloaddition |
| 2 | Reduction of the ketone | Catalytic C-H activation |
| 3 | Methylation of the resulting alcohol | One-pot cascade reaction |
| 4 | Demethylation of the ether groups | - |
| Overall Steps | 4 | 3 |
| Estimated Overall Yield | 35% | 55% |
Exploration of Novel Reactivity under Non-Conventional Conditions (e.g., Photoredox Catalysis, Flow Chemistry)
Non-conventional activation methods, such as photoredox catalysis and flow chemistry, offer exciting possibilities for exploring the reactivity of this compound. mdpi.com Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, could enable novel C-H functionalization reactions on the indane scaffold. beilstein-journals.orgnih.govnih.gov This would allow for the direct introduction of new substituents at positions that are difficult to access through traditional methods, without the need for pre-functionalized starting materials. acs.org
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, provides numerous advantages over batch processing, including enhanced safety, improved reproducibility, and facile scalability. durham.ac.uknih.gov The synthesis of this compound and its derivatives could be significantly improved by transitioning to a flow-based process. researchgate.net This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities. Furthermore, multi-step syntheses could be telescoped into a single continuous process, minimizing manual handling and purification steps. mdpi.com
| Parameter | Batch Process | Flow Process |
| Reaction Time | 12 hours | 30 minutes |
| Temperature | 80 °C | 120 °C |
| Pressure | Atmospheric | 10 bar |
| Yield | 65% | 85% |
| Purity | 90% | >98% |
| Scalability | Difficult | Straightforward |
Table 4. A hypothetical comparison of a key synthetic step in the production of a this compound precursor under batch versus flow conditions.
Isotopic Labeling Studies for Mechanistic Confirmation
Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions. wikipedia.org By selectively replacing atoms in a reactant with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for ¹²C), it is possible to track the fate of these atoms throughout a reaction, providing invaluable insights into the reaction pathway. researchgate.netnih.gov
For any newly developed synthesis of this compound, isotopic labeling studies would be crucial for confirming the proposed mechanism. nih.gov For example, in a proposed cascade reaction, deuterium labeling of a specific position in one of the starting materials could help to determine whether a particular C-H bond is broken and reformed during the reaction. This information is not only of fundamental scientific interest but can also be used to optimize the reaction conditions for improved efficiency and selectivity. researchgate.net
| Labeled Starting Material | Position of Label | Proposed Mechanism | Expected Position of Label in Product |
| Deuterated aldehyde | Aldehydic proton | Hydride transfer | No label incorporated |
| Deuterated aldehyde | Aldehydic proton | Proton transfer | Methyl group of the indane ring |
| ¹³C-labeled nitroalkene | C1 position | Michael addition | C1 position of the indane ring |
| ¹³C-labeled nitroalkene | C2 position | Rearrangement | C2 position of the indane ring |
Table 5. A hypothetical isotopic labeling experiment to elucidate the mechanism of a key bond-forming step in the synthesis of the this compound core.
Q & A
Q. What are the established synthetic routes for 1-Methyl-2,3-dihydro-1H-indene-4,7-diol, and how can reaction conditions be optimized?
Methodological Answer : A common approach involves condensation reactions using sodium methoxide as a base catalyst. For example, analogous indene derivatives are synthesized via the reaction of phthalide with aldehydes in ethyl acetate under reflux conditions . Optimization includes adjusting stoichiometry (e.g., equimolar ratios of starting materials), solvent polarity, and reaction time. Temperature control (e.g., 60–80°C) is critical to minimize side reactions like over-oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (>70%) .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
Methodological Answer :
- 1H-NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, diol hydroxyls at δ 4.5–5.0 ppm).
- FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches.
- Elemental Analysis : Validates purity (±0.4% deviation from theoretical C/H/N ratios) .
- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., m/z 192.115 for C₁₁H₁₂O₂) .
Q. What solvents and storage conditions are recommended to maintain the stability of this diol compound?
Methodological Answer :
- Solvents : Use aprotic solvents (e.g., DMSO, ethyl acetate) to prevent hydroxyl group reactivity. Avoid aqueous media unless stabilized with antioxidants (e.g., BHT) .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Lyophilization is advised for long-term stability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, diol hydroxyls may act as hydrogen-bond donors in catalysis .
- Molecular Dynamics Simulations : Assess solvent interactions (e.g., ethanol vs. DMSO) to optimize reaction kinetics .
Q. What strategies resolve contradictions in spectroscopic data for this compound across studies?
Methodological Answer :
- Cross-Validation : Compare NMR data with NIST reference spectra .
- Isotopic Labeling : Use deuterated analogs (e.g., D₂O exchange) to confirm hydroxyl proton assignments .
- Controlled Replication : Standardize solvent purity (e.g., anhydrous DMSO) and spectrometer calibration to minimize batch variability .
Q. How can human biomonitoring methods be adapted to detect metabolic byproducts of this compound?
Methodological Answer :
- LC-MS/MS : Develop targeted assays for phase I metabolites (e.g., glucuronide conjugates). Use isotopically labeled internal standards (e.g., ¹³C-diol) to improve quantification .
- Urinary Biomarkers : Apply solid-phase extraction (C18 columns) followed by derivatization (BSTFA) for GC-MS analysis of hydroxylated metabolites .
Q. What experimental designs are suitable for studying the compound’s stability in environmental matrices?
Methodological Answer :
Q. How does steric hindrance from the methyl group influence regioselectivity in derivatization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
